8-((Diethylamino)methyl)-4'-fluoro-7-methoxy-3-methylflavone

Description

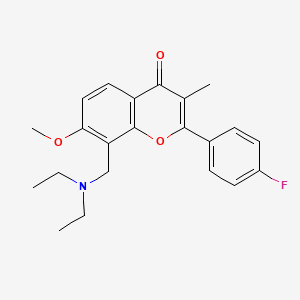

8-((Diethylamino)methyl)-4'-fluoro-7-methoxy-3-methylflavone is a synthetic flavone derivative characterized by a diethylamino-methyl substitution at the 8-position, a fluorine atom at the 4′-position of the B-ring, and methoxy and methyl groups at the 7- and 3-positions, respectively. Flavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.

Properties

CAS No. |

86073-56-5 |

|---|---|

Molecular Formula |

C22H24FNO3 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

8-(diethylaminomethyl)-2-(4-fluorophenyl)-7-methoxy-3-methylchromen-4-one |

InChI |

InChI=1S/C22H24FNO3/c1-5-24(6-2)13-18-19(26-4)12-11-17-20(25)14(3)21(27-22(17)18)15-7-9-16(23)10-8-15/h7-12H,5-6,13H2,1-4H3 |

InChI Key |

BMZNWXXQDLWOCN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C)C3=CC=C(C=C3)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone typically involves multiple steps, starting from readily available precursors. One common method involves the Mannich reaction, where a flavone derivative is reacted with formaldehyde and diethylamine under acidic conditions to introduce the diethylamino group. The fluorine and methoxy groups are usually introduced through nucleophilic substitution reactions using appropriate fluorinating and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as anticancer, anti-inflammatory, and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone involves its interaction with specific molecular targets and pathways. The diethylamino group may enhance its ability to interact with biological membranes, while the fluorine and methoxy groups can influence its binding affinity to target proteins. The compound may exert its effects by modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

Table 2: Hypothesized Bioactivity Based on Analog Studies

Mechanistic Insights :

- Carcinogenicity and Substituent Positioning: Evidence from azo dye studies (unrelated but structurally informative) suggests that substituent position (e.g., methyl groups on the B-ring) inversely correlates with carcinogenic activity and protein-binding kinetics . By analogy, the 4′-fluoro substituent in the target compound may reduce metabolic activation compared to methyl or chloro groups.

- Electron-Donating Groups: Methoxy and diethylamino groups are electron-donating, which could stabilize radical intermediates (antioxidant activity) or modulate enzyme active-site interactions .

Biological Activity

8-((Diethylamino)methyl)-4'-fluoro-7-methoxy-3-methylflavone, a synthetic flavonoid derivative, has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, identified by the CAS number 86073-56-5, features a unique structure that may confer various therapeutic properties.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the diethylamino group and fluorine atom in its structure suggests potential interactions with biological systems, including enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that flavonoids, including derivatives like this compound, may possess antibacterial and antifungal properties. The specific mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Flavonoids are known for their anticancer properties, which may be attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that similar compounds can effectively target various cancer cell lines.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various flavonoid derivatives highlighted that compounds with diethylamino substitutions often exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged significantly, indicating variable effectiveness based on structural modifications.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 15 | Escherichia coli |

| This compound | TBD | TBD |

Anticancer Activity

In vitro studies on flavonoid derivatives have demonstrated significant antiproliferative effects on various cancer cell lines. For instance, a related flavonoid exhibited an IC50 value of 20 µM against HeLa cells, suggesting that structural modifications can enhance cytotoxicity.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa | 20 | This compound |

| MCF-7 | 15 | Similar flavonoid derivative |

| A549 | 25 | Another structurally related compound |

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation evaluated the antibacterial properties of various flavonoids against clinical isolates. The study found that compounds similar to this compound displayed promising activity against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections.

- Anticancer Research : In a comparative study of flavonoid derivatives, it was observed that those with electron-donating groups exhibited enhanced cytotoxicity against breast cancer cells. This suggests that the diethylamino group in our compound could play a crucial role in its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.